![molecular formula C15H21N3O2S B1416147 6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1105188-66-6](/img/structure/B1416147.png)
6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Overview
Description
6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C15H21N3O2S and its molecular weight is 307.4 g/mol. The purity is usually 95%.
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Biological Activity
6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 307.41 g/mol
The structure consists of a benzo[d]thiazole moiety linked to a morpholinopropyl group and a methoxy substituent. This configuration is believed to influence its biological activity significantly.
Research indicates that compounds related to benzo[d]thiazoles often exhibit diverse biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines, although specific mechanisms remain to be elucidated .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes or receptors, which may contribute to its therapeutic effects.
Anticancer Activity
Several studies have investigated the anticancer properties of benzothiazole derivatives, including this compound. The following table summarizes findings from key studies:
Other Biological Activities
In addition to anticancer effects, this compound has been investigated for other potential biological activities:
- Antimicrobial Properties : Initial assessments indicate that this compound may exhibit antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : Some derivatives in the benzothiazole class have shown promise in reducing inflammatory markers in vitro.
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
A recent study synthesized several benzothiazole derivatives, including this compound. The active compounds were screened for their ability to inhibit cancer cell growth. Results indicated that this compound significantly reduced the viability of A431 and A549 cells, suggesting its potential as an anticancer agent . -
Mechanistic Insights :
Further investigations into the mechanism of action revealed that compounds with similar structures often engage in interactions with cellular targets that modulate signaling pathways involved in cell proliferation and survival . Understanding these interactions is crucial for drug design.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities that are of significant interest in medicinal chemistry:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzo[d]thiazoles, including this compound, may possess antitumor properties. Assays such as the MTT assay and clonogenic assay can be employed to evaluate its cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The compound has shown potential antimicrobial effects. Methods such as disk diffusion and broth dilution can assess its efficacy against bacteria and fungi.
- Antioxidant Properties : Thiazole derivatives have been reported to exhibit antioxidant capabilities. The DPPH radical scavenging assay and ferric reducing antioxidant power (FRAP) assay are commonly used to measure these properties.
- Anti-inflammatory Effects : Evaluation of anti-inflammatory activity can be conducted using assays like COX-1 inhibition and albumin denaturation tests.
- Antiviral Activity : The antiviral potential of this compound can be assessed through plaque reduction assays and viral replication assays, which measure its effectiveness against various viral strains.
Comparative Analysis with Related Compounds
To understand the uniqueness of 6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine, a comparative analysis with structurally similar compounds is beneficial:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
7-Chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine | Contains chlorine substituent | Potentially enhanced biological activity due to chlorine |
6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine | Incorporates a pyridine ring | Different electronic properties affecting reactivity |
6-Morpholinobenzo[d]thiazol-2-amine | Lacks methoxy group | May exhibit different biological activities |
The structural variations influence the biological activity and pharmacological profile of each compound, emphasizing the potential significance of the methoxy and morpholinopropyl substitutions in this compound.
Future Research Directions
Further investigation into the specific biological activities and mechanisms of action of this compound is essential to fully establish its therapeutic potential. Interaction studies with biological targets will provide insights into its efficacy and safety profile, guiding future clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine, and how can purity be ensured?
Methodological Answer: The synthesis typically involves reductive amination between 6-methoxybenzo[d]thiazol-2-amine and 3-morpholinopropyl aldehyde. Key steps include:
- Reaction Setup: Combine 6-methoxybenzo[d]thiazol-2-amine (11 mmol) with 3-morpholinopropyl aldehyde (11 mmol) in dry toluene under inert atmosphere.
- Reduction: Add NaBH₄ (1.5 equivalents) in ethanol to reduce the intermediate imine.
- Purification: Use flash column chromatography (e.g., DCM/MeOH 9:1) to isolate the product. Yield optimization (70–75%) is achieved by controlling stoichiometry and solvent polarity .
- Purity Validation: Confirm via HPLC (≥95% purity) and HRMS (e.g., calculated m/z 348.1482 [M+H]⁺ vs. experimental 348.1475) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural confirmation:
- ¹H/¹³C NMR: Key signals include methoxy protons (δ ~3.76 ppm) and morpholine carbons (δ ~50–60 ppm). Compare with literature data for analogous benzo[d]thiazole derivatives .
- HRMS: Validate molecular weight (e.g., m/z 348.1482 [M+H]⁺) to rule out impurities .
- IR Spectroscopy: Identify functional groups (e.g., C=N stretch at ~1623 cm⁻¹, N-H bend at ~3239 cm⁻¹) .
- Melting Point: Consistent melting range (e.g., 156–158°C for related compounds) confirms crystallinity .
Q. How should this compound be stored to maintain stability?
Methodological Answer:
- Storage Conditions: Store at –20°C in airtight, light-protected containers. Use desiccants to prevent hydrolysis.
- Solubility Considerations: Prepare stock solutions in DMSO (≥12.5 mg/mL) and avoid aqueous buffers unless stabilized .
- Handling: Use gloveboxes under N₂ for moisture-sensitive reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR signals)?
Methodological Answer:
- Step 1: Re-examine reaction conditions (e.g., residual solvents like DMSO-d₆ may cause artifacts).
- Step 2: Perform 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, coupling patterns in the aromatic region (δ 6.8–8.5 ppm) can differentiate regioisomers .
- Step 3: Cross-validate with HRMS to detect trace impurities (e.g., sodium adducts at m/z +22).
- Case Study: Inconsistent ¹³C signals for morpholine carbons were resolved by comparing with crystallographic data from analogous Cu(I) complexes .
Q. What strategies optimize reaction yields in analog synthesis?
Methodological Answer:
- Solvent Screening: Replace ethylene glycol with water to improve eco-efficiency while maintaining yields (e.g., 70% vs. 76% in hydrazine reactions) .
- Catalyst-Free Conditions: Use one-pot, three-component reactions (e.g., benzo[d]thiazol-2-amine + aldehyde + ketone) to reduce steps and improve atom economy .
- Stoichiometry Adjustments: Increase hydrazine equivalents (2.0 vs. 1.0) for challenging substitutions, though excess may reduce selectivity .
Q. How can computational modeling guide the design of bioactive analogs?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to predict binding to targets like ABAD/17β-HSD10 (Alzheimer’s disease modulators). Prioritize analogs with morpholine groups for enhanced solubility and binding .
- QSAR Modeling: Correlate substituent effects (e.g., methoxy vs. chloro) with activity. For example, electron-withdrawing groups improve antimicrobial potency in benzo[d]thiazole derivatives .
- MD Simulations: Assess stability of ligand-protein complexes (≥50 ns trajectories) to identify persistent interactions .
Q. How are solubility challenges addressed in biological assays?
Methodological Answer:
- Formulation: Use DMSO/PEG300/Tween 80/water mixtures (e.g., 5:40:5:50 v/v) to achieve ≥1.25 mg/mL solubility for in vivo studies .
- Prodrug Design: Introduce phosphate or glycoside groups to enhance aqueous solubility while maintaining activity .
- Surfactant Use: Add 0.1% Tween 80 to cell culture media to prevent aggregation in cytotoxicity assays .
Q. What eco-friendly synthesis methods are applicable to this compound?
Methodological Answer:
- Solvent Replacement: Substitute ethylene glycol with water in hydrazine reactions, reducing toxicity without sacrificing yield (70% efficiency) .
- Catalyst-Free Cyclization: Employ Friedel-Crafts acylation under solvent-free conditions to synthesize fused heterocycles (e.g., imidazo[2,1-b]thiazoles) .
- Waste Minimization: Recover morpholine via acid-base extraction and reuse in subsequent batches .
Properties
IUPAC Name |
6-methoxy-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-19-12-3-4-13-14(11-12)21-15(17-13)16-5-2-6-18-7-9-20-10-8-18/h3-4,11H,2,5-10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYODPUSJMPSOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NCCCN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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